molecular formula C22H28ClN3O3S B2889373 2-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide CAS No. 946346-77-6

2-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide

Cat. No. B2889373
CAS RN: 946346-77-6
M. Wt: 449.99
InChI Key: DEUWMZBKDAOVOB-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H28ClN3O3S and its molecular weight is 449.99. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tetrahydroquinoline Derivatives Synthesis

Tetrahydroquinoline derivatives, structurally related to the compound , have been synthesized through reactions involving benzenesulfonamides. These derivatives are generated via highly reactive intermediates and have their structures fully characterized based on analytical and spectroscopic data. Their chemical behavior has been a subject of study, indicating potential applications in chemical synthesis and material science Giuseppe Cremonesi, P. D. Croce, & M. Gallanti, 2010.

Anticancer Activity of Quinoline Derivatives

Quinoline derivatives bearing the benzenesulfonamide moiety have shown promising anticancer activities. Synthesized derivatives were evaluated against various cancer cell lines, with certain compounds demonstrating significant inhibitory effects. This research underscores the potential of such compounds in the development of new anticancer agents, shedding light on their mechanism of action through molecular docking studies M. Al-Dosari, M. Ghorab, M. Al-Said, & Y. M. Nissan, 2013.

Selective Agonists for Adrenergic Receptors

Compounds with tetrahydroisoquinoline structures containing benzenesulfonamide moieties have been identified as potent, selective agonists for human beta3 adrenergic receptors. This discovery is pivotal for therapeutic applications targeting metabolic disorders, demonstrating the role of structural analogs in selective receptor activation E. Parmee, L. Brockunier, J. He, et al., 2000.

Inhibitors for Carbonic Anhydrase Isoforms

Novel ureido benzenesulfonamides incorporating triazine moieties have been synthesized and tested as inhibitors against several human carbonic anhydrase isoforms, particularly those relevant in tumor development. These compounds exhibit high selectivity and potency, especially against isoforms associated with cancer, suggesting their utility in medicinal chemistry for designing anticancer drugs Nabih Lolak, Suleyman Akocak, Silvia Bua, R. K. Sanku, & C. Supuran, 2019.

Molecular Interactions and Inhibitory Profiles

The structural analysis of interactions between human carbonic anhydrases and a novel class of benzenesulfonamides, including tetrahydroisoquinoline derivatives, provides insights into designing selective inhibitors for druggable isoforms. These studies contribute to understanding the molecular basis of enzyme inhibition, aiding in the development of targeted therapies E. Bruno, M. R. Buemi, A. Di Fiore, et al., 2017.

properties

IUPAC Name

2-chloro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O3S/c1-25-10-4-5-17-15-18(8-9-20(17)25)21(26-11-13-29-14-12-26)16-24-30(27,28)22-7-3-2-6-19(22)23/h2-3,6-9,15,21,24H,4-5,10-14,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUWMZBKDAOVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC=C3Cl)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide

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